![molecular formula C9H9N3O B598300 (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime CAS No. 1198098-52-0](/img/structure/B598300.png)
(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of both an aldehyde and an oxime functional group in its structure allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through various cyclization reactions, often starting from substituted pyridines and employing reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate ring closure.
Introduction of the Aldehyde Group: The aldehyde group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, where the pyrrolo[2,3-b]pyridine is treated with a formylating agent like N,N-dimethylformamide (DMF) and POCl3.
Oxime Formation: The aldehyde is then converted to the oxime by reacting with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime can yield the corresponding amine, which can be further functionalized.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride (NaBH4) can achieve reduction.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Nitrile Oxides: From oxidation reactions.
Amines: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other protein targets.
Material Science: The compound’s unique structure allows it to be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The oxime group can form stable complexes with metal ions, which can be exploited in catalysis or as imaging agents.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-b]pyridine Derivatives: Compounds such as 1H-pyrrolo[2,3-b]pyridine and its various substituted analogs.
Pyridinecarboxaldehydes: Compounds like picolinaldehyde, nicotinaldehyde, and isonicotinaldehyde.
Uniqueness
(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime is unique due to the presence of both an aldehyde and an oxime functional group, which allows for a wide range of chemical modifications and potential biological activities. Its structure provides a versatile scaffold for the development of new compounds with diverse applications in chemistry and biology.
Properties
CAS No. |
1198098-52-0 |
|---|---|
Molecular Formula |
C9H9N3O |
Molecular Weight |
175.19 g/mol |
IUPAC Name |
N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C9H9N3O/c1-6-2-8-7(5-12-13)4-11-9(8)10-3-6/h2-5,13H,1H3,(H,10,11) |
InChI Key |
HFFLEBHLDYXIRV-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(NC=C2C=NO)N=C1 |
Canonical SMILES |
CC1=CC2=C(NC=C2C=NO)N=C1 |
Synonyms |
(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



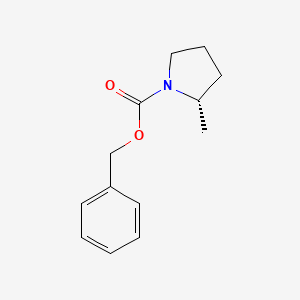
![6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B598220.png)
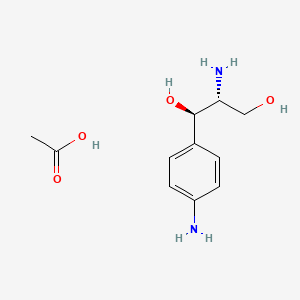

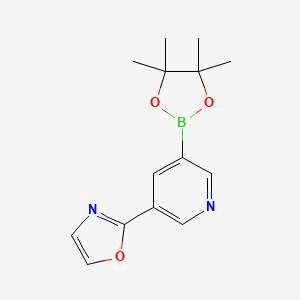
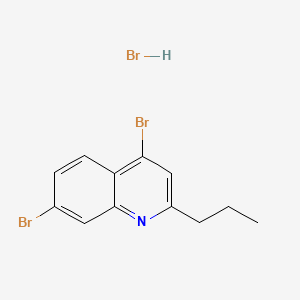
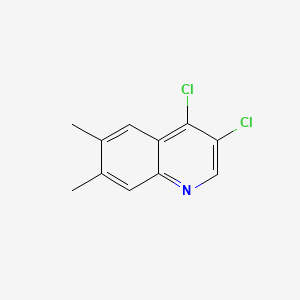
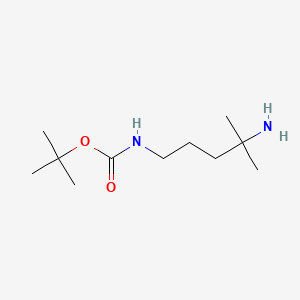
![Methyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B598232.png)
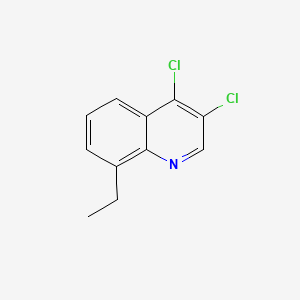
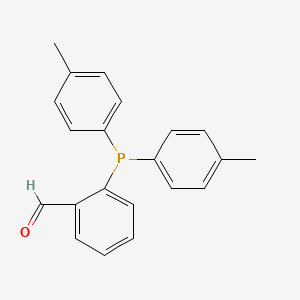
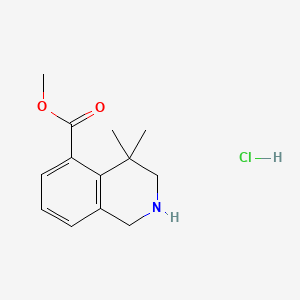
![tert-Butyl (2-(4-bromophenyl)-5,8-dioxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B598239.png)
